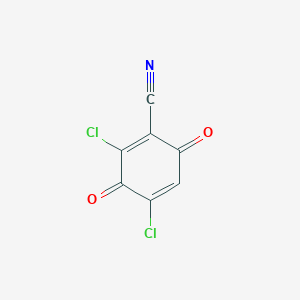![molecular formula C7H14O B14264620 [(1S,2S)-2-propylcyclopropyl]methanol CAS No. 154097-39-9](/img/structure/B14264620.png)
[(1S,2S)-2-propylcyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-propylcyclopropyl]methanol is a chiral cyclopropyl alcohol compound It is characterized by a cyclopropane ring substituted with a propyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-propylcyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method includes the reaction of propyl-substituted alkenes with diazomethane or similar carbene precursors under controlled conditions to form the cyclopropane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as catalytic hydrogenation or enzymatic resolution to achieve the desired stereochemistry. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-propylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as converting aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propylcyclopropylcarboxylic acid, while reduction can produce propylcyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-propylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of chiral drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(1S,2S)-2-propylcyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and chemical reactions. Detailed studies on its binding affinity and activity can provide insights into its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
- [(1S,2S)-2-methylcyclopropyl]methanol
- [(1S,2S)-2-ethylcyclopropyl]methanol
- [(1S,2S)-2-butylcyclopropyl]methanol
Uniqueness
[(1S,2S)-2-propylcyclopropyl]methanol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall behavior in various applications.
Propiedades
Número CAS |
154097-39-9 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
[(1S,2S)-2-propylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
HWSZRFHMKHWNEP-NKWVEPMBSA-N |
SMILES isomérico |
CCC[C@H]1C[C@@H]1CO |
SMILES canónico |
CCCC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


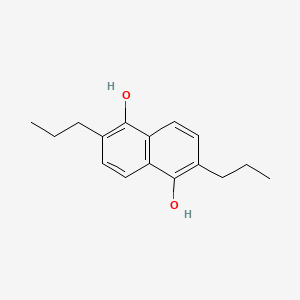
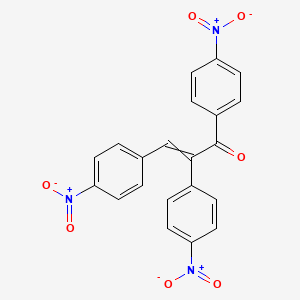
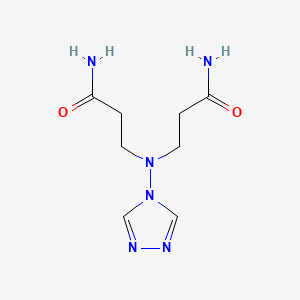
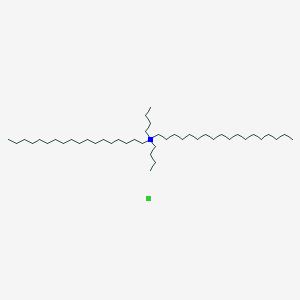
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

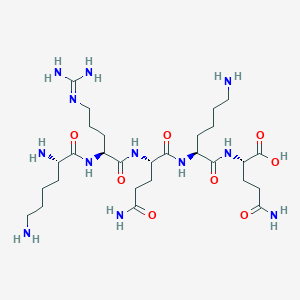

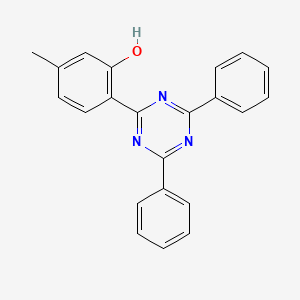
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
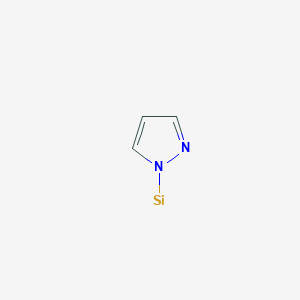
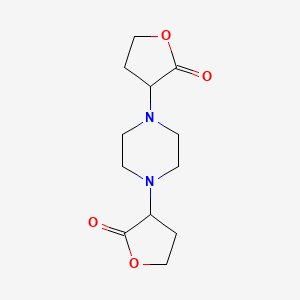
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
